molecular formula C7H5N3O2S B13195672 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid

2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13195672
M. Wt: 195.20 g/mol
InChI Key: GGUOAZODUXGYLO-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring . The reaction conditions are generally mild, and the process is tolerant to various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted imidazole or thiazole derivatives.

Scientific Research Applications

2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic processes in microbial or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-2-yl)pyridine
  • 2-(1H-imidazol-2-yl)benzothiazole
  • 2-(1H-imidazol-2-yl)quinoline

Uniqueness

2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure is less common compared to other similar compounds, making it a valuable molecule for diverse applications .

Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H5N3O2S/c11-7(12)4-3-13-6(10-4)5-8-1-2-9-5/h1-3H,(H,8,9)(H,11,12)

InChI Key

GGUOAZODUXGYLO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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